molecular formula C18H13ClN4 B15217046 9-Benzyl-6-chloro-2-phenylpurine CAS No. 176515-40-5

9-Benzyl-6-chloro-2-phenylpurine

Cat. No.: B15217046
CAS No.: 176515-40-5
M. Wt: 320.8 g/mol
InChI Key: ABGRSMRFORNOOE-UHFFFAOYSA-N
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Description

9-Benzyl-6-chloro-2-phenylpurine is a chemical compound with the molecular formula C18H13ClN4. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzyl group at the 9th position, a chlorine atom at the 6th position, and a phenyl group at the 2nd position of the purine ring. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-chloro-2-phenylpurine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 6-amino derivative of the compound .

Scientific Research Applications

9-Benzyl-6-chloro-2-phenylpurine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Benzyl-6-chloro-2-phenylpurine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA and RNA synthesis, similar to other purine derivatives .

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Lacks the benzyl and phenyl groups, making it less complex.

    2-Phenylpurine: Lacks the chlorine and benzyl groups.

    9-Benzylpurine: Lacks the chlorine and phenyl groups.

Uniqueness

9-Benzyl-6-chloro-2-phenylpurine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyl, chlorine, and phenyl groups allows for a wide range of chemical reactions and potential biological activities .

Biological Activity

9-Benzyl-6-chloro-2-phenylpurine is a halogenated purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to purines, which are essential components of nucleic acids and play critical roles in cellular processes. The biological activity of this compound primarily involves its interactions with various biological targets, leading to significant pharmacological effects.

The biological activity of this compound can be attributed to its ability to act as a purine nucleoside analogue. This compound is known to inhibit DNA synthesis, which is a crucial mechanism in the treatment of cancer and other proliferative diseases. The inhibition of DNA synthesis can lead to reduced tumor growth and apoptosis in malignant cells .

Target Interactions

  • DNA Synthesis Inhibition : The compound competes with natural nucleosides, disrupting normal DNA replication processes.
  • Enzyme Interactions : It has been shown to interact with enzymes involved in nucleotide metabolism, such as purine nucleoside phosphorylase and adenosine deaminase, leading to altered cellular metabolism.

Biological Activity Assessment

Antimycobacterial Activity : Research indicates that this compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis. In a study, it demonstrated a minimum inhibitory concentration (MIC) of 0.78 µg/mL, indicating potent activity against drug-resistant strains while maintaining low cytotoxicity levels .

Cytotoxicity Studies : The cytotoxicity of this compound was evaluated using VERO cells, where it showed promising selectivity indices (SI), suggesting a favorable therapeutic window. The selectivity index is calculated as the ratio of IC50 (the concentration required to inhibit cell growth by 50%) to MIC, highlighting the compound's potential for further development as an antitubercular agent .

Table 1: Summary of Biological Activities

Activity Value Reference
Minimum Inhibitory Concentration (MIC)0.78 µg/mL
Cytotoxicity (IC50)Varies
Selectivity Index (SI)>10

Case Study: Antimycobacterial Efficacy

In a study conducted by Gundersen et al., various 6-arylpurines were synthesized and screened for their antimycobacterial properties. Among these, this compound showed the lowest MIC against M. tuberculosis, demonstrating its potential as a lead compound for further development in treating tuberculosis .

Synthesis and Reactivity

The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling reactions. This method allows for regioselective functionalization at the purine ring, making it an efficient route for generating this compound from precursors like 6-chloro-2-iodopurine .

Table 2: Synthesis Overview

Reagent Reaction Conditions Yield
Phenylboronic AcidAnhydrous conditions in Toluene81%
Excess Phenylboronic AcidAqueous DME88%

Properties

CAS No.

176515-40-5

Molecular Formula

C18H13ClN4

Molecular Weight

320.8 g/mol

IUPAC Name

9-benzyl-6-chloro-2-phenylpurine

InChI

InChI=1S/C18H13ClN4/c19-16-15-18(22-17(21-16)14-9-5-2-6-10-14)23(12-20-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2

InChI Key

ABGRSMRFORNOOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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